(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
Overview
Description
“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of “this compound” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, “(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone” was obtained .Molecular Structure Analysis
The structure of the ligand and its Pd (ii) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy . The spectral data of the Pd (ii) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Scientific Research Applications
Synthesis and Characterization
- Selective Synthesis Methods: A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed, offering a variety of applications in chemical synthesis (Zhan et al., 2019).
Material Science and Electrochemistry
- Oligobenzimidazoles: Synthesis of benzimidazole monomers and their conversion into oligomers with significant electrochemical, electrical, optical, and thermal properties, showcasing potential in material sciences (Anand & Muthusamy, 2018).
- V-shaped Ligands: Development of V-shaped ligands with N-heterocycles for potential applications in crystal engineering and molecular interaction studies (Wang et al., 2017).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity: Several compounds, including (1H-benzo[d]imidazol-2-yl)(phenyl)methanone analogs, have demonstrated potent in vitro antimicrobial activity, highlighting their potential in pharmaceutical applications (Shankar et al., 2018).
Photostability and Fluorescence
- Fluorescent Monoazo Disperse Dyes: The synthesis of phenyl(1H-benzoimidazol-5-yl)methanone based dyes with induced fluorescence properties and enhanced photostability, useful in various industrial applications (Jadhav, Shinde & Sekar, 2018).
Tubulin Polymerization Inhibitors
- Cancer Cell Line Inhibition: Novel conjugates involving (1H-benzo[d]imidazol-2-yl)(phenyl)methanone have shown significant cytotoxicity against various human cancer cell lines, indicating potential in cancer treatment research (Mullagiri et al., 2018).
Corrosion Inhibition
- Steel Corrosion Inhibition: Benzimidazole derivatives, including (1H-benzo[d]imidazol-5-yl)(phenyl)methanone, have been studied as corrosion inhibitors for steel in acidic media, showing potential in materials protection and industrial maintenance (Fergachi et al., 2019).
Polymer Synthesis
- Poly(amide-ether)s Synthesis: New poly(amide-ether)s with imidazole pendants have been synthesized using derivatives of this compound, offering potential applications in polymer chemistry (Ghaemy et al., 2013).
Molecular Docking and ADME Studies
- Drug-likeness and Microbial Investigation: Compounds derived from this compound have been investigated for drug-likeness properties and antimicrobial activity, contributing to pharmaceutical research (Pandya et al., 2019).
Future Directions
The future directions for “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone” could involve its further exploration as a potential anticancer drug . The experimental results and drug-likeness properties of the Pd (ii) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
Mechanism of Action
Target of Action
5-Benzoyl-1H-1,3-benzodiazole, also known as (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and DNA . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or intercalating into dna . The exact mode of action would depend on the specific target of the compound.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum pharmacological properties . These can range from antibacterial effects to the treatment of the world’s most virulent diseases .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert a wide range of biological activities, which can result in various therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Properties
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCBANYMPJILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349453 | |
Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82326-53-2 | |
Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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